5-(3-Carboxy-4-chlorophenyl)-2-hydroxypyrimidine
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Overview
Description
5-(3-Carboxy-4-chlorophenyl)-2-hydroxypyrimidine is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Carboxy-4-chlorophenyl)-2-hydroxypyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 3-(4-chloro-3-nitrophenyl)-5-trifluoromethylbenzoic acid with sodium hydroxide, followed by reduction with hydrogen gas and a palladium catalyst. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. They involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-Carboxy-4-chlorophenyl)-2-hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions, often using hydrogen gas and palladium catalysts, can modify the functional groups present in the compound.
Substitution: The aromatic and heterocyclic rings in the compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and palladium catalysts. Reaction conditions often involve refluxing, controlled temperatures, and specific pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
5-(3-Carboxy-4-chlorophenyl)-2-hydroxypyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a substrate for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-(3-Carboxy-4-chlorophenyl)-2-hydroxypyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of functional groups like the carboxyl and hydroxyl groups may play a role in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Carboxy-4-chlorophenyl)-5-trifluoromethylbenzoic acid: This compound shares structural similarities but has different functional groups, leading to distinct chemical properties and applications.
5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid: Another related compound with similar aromatic and heterocyclic features but different substituents.
Uniqueness
5-(3-Carboxy-4-chlorophenyl)-2-hydroxypyrimidine is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
2-chloro-5-(2-oxo-1H-pyrimidin-5-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-9-2-1-6(3-8(9)10(15)16)7-4-13-11(17)14-5-7/h1-5H,(H,15,16)(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYCQEUGGPCTNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)N=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686865 |
Source
|
Record name | 2-Chloro-5-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-40-3 |
Source
|
Record name | 2-Chloro-5-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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